molecular formula C13H18IN5O8P2 B10772347 [32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate

[32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate

Cat. No.: B10772347
M. Wt: 562.16 g/mol
InChI Key: NMVWLEUONAKGCD-PNGSNQAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of [32P]MRS2500 involves several steps. Initially, a precursor molecule, 2-iodo-N6-methyl-(N)-methanocarba-2’-deoxyadenosine 3’,5’-bisphosphate (MRS2500), is synthesized. This precursor is then radiolabeled at the 5’ position with phosphorus-32 using polynucleotide kinase and [gamma-32P]adenosine triphosphate . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the successful incorporation of the radioactive isotope.

Chemical Reactions Analysis

[32P]MRS2500 primarily undergoes binding reactions with P2Y1 receptors. It does not significantly participate in oxidation, reduction, or substitution reactions under normal physiological conditions. The major product formed from its interaction is a stable complex with the P2Y1 receptor, which can be used for various analytical purposes .

Scientific Research Applications

[32P]MRS2500 is extensively used in scientific research for the quantification of P2Y1 receptors. It has applications in:

Mechanism of Action

[32P]MRS2500 exerts its effects by selectively binding to P2Y1 receptors. This binding inhibits the receptor’s normal function, allowing researchers to study the receptor’s role in various physiological processes. The molecular target of [32P]MRS2500 is the P2Y1 receptor, and the pathway involved includes the inhibition of receptor-mediated signal transduction .

Comparison with Similar Compounds

[32P]MRS2500 is unique due to its high selectivity and affinity for P2Y1 receptors. Similar compounds include:

Properties

Molecular Formula

C13H18IN5O8P2

Molecular Weight

562.16 g/mol

IUPAC Name

[(1R,2S,4S,5S)-1-((32P)dihydroxy(32P)phosphoryloxymethyl)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-bicyclo[3.1.0]hexanyl] dihydrogen phosphate

InChI

InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1/i28+1

InChI Key

NMVWLEUONAKGCD-PNGSNQAVSA-N

Isomeric SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)CO[32P](=O)(O)O)OP(=O)(O)O

Canonical SMILES

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O

Origin of Product

United States

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